molecular formula C18H17N3O2S2 B2943328 4-(4-(methylthio)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021093-90-2

4-(4-(methylthio)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2943328
CAS No.: 1021093-90-2
M. Wt: 371.47
InChI Key: POHGDYUEKZDPTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolo[3,4-d]pyrimidine ring, possibly through a cyclization reaction, followed by the introduction of the thiophen-2-ylmethyl and 4-(methylthio)phenyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and substituents. The presence of the nitrogen atoms in the pyrrolo[3,4-d]pyrimidine ring could potentially allow for hydrogen bonding interactions .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the reactivity of its functional groups. For example, the thiophene ring might undergo electrophilic aromatic substitution, while the pyrrolo[3,4-d]pyrimidine ring might participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Synthesis and Chemical Properties

  • Polynuclear Heterocycles Synthesis : A study details the preparation of thieno[2,3-d]pyrimidine compounds, highlighting their biological activity potential. These compounds, through specific reactions, can yield derivatives with significant adenosine kinase inhibition, platelet aggregation, antilukemia, and anticancer activities (El-Gazzar, Hussein, & Aly, 2006).

  • Conjugated Polyelectrolytes : Research into alcohol-soluble n-type conjugated polyelectrolytes incorporating pyrrolopyrrole dione derivatives has shown promising applications as electron transport layers in inverted polymer solar cells, due to their high conductivity and electron mobility (Hu et al., 2015).

  • Fused Tetraheterocyclic Compounds : A catalyst-free domino reaction has been utilized to synthesize fused tetraheterocyclic compounds involving thiopyran, thiophene, pyridine, and imidazole or pyrimidine cores, indicating a complex synthetic route for potentially bioactive molecules (Liang et al., 2006).

Biological and Electronic Applications

  • Antimicrobial and Anticancer Activity : Some derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, indicating the diverse biological significance of these compounds (Aly, Taha, El-Deeb, & Alshehri, 2018).

  • Optical and Electronic Properties : The structural, electronic, and nonlinear optical properties of thiopyrimidine derivatives have been explored, revealing their importance in medicine and nonlinear optics (NLO) fields. This includes in-depth analysis through DFT/TDDFT and experimental studies, showcasing their potential for optoelectronic applications (Hussain et al., 2020).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, or investigating its mechanism of action if it’s intended to be a drug .

Properties

IUPAC Name

4-(4-methylsulfanylphenyl)-6-(thiophen-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-24-12-6-4-11(5-7-12)16-15-14(19-18(23)20-16)10-21(17(15)22)9-13-3-2-8-25-13/h2-8,16H,9-10H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHGDYUEKZDPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=CS4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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